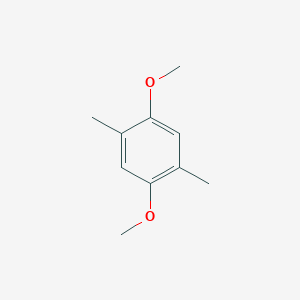![molecular formula C20H12N2O2 B188771 2-[2-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole CAS No. 2442-21-9](/img/structure/B188771.png)
2-[2-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZOXAZOLE, 2,2’-o-PHENYLENEBIS-: is a heterocyclic aromatic compound that consists of a benzene ring fused to an oxazole ring. This compound is known for its diverse biological and chemical properties, making it a valuable scaffold in medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method involves the condensation of 2-aminophenol with aldehydes or ketones. .
Cyclization Reactions: Another method includes the cyclization of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide using BF3·Et2O as a catalyst.
Industrial Production Methods: Industrial production often involves the use of robust catalytic systems and optimized reaction conditions to ensure high yields and purity. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are frequently employed .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: BENZOXAZOLE, 2,2’-o-PHENYLENEBIS- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, acids, and bases are commonly employed.
Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which exhibit a range of biological activities .
Scientific Research Applications
BENZOXAZOLE, 2,2’-o-PHENYLENEBIS- has a wide array of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: It is used in the development of fluorescent probes and sensors for biological imaging.
Industry: It is utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of BENZOXAZOLE, 2,2’-o-PHENYLENEBIS- involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and DNA, leading to modulation of biological processes.
Pathways Involved: The compound can influence pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Benzimidazole: Similar in structure but contains an imidazole ring instead of an oxazole ring.
Benzothiazole: Contains a thiazole ring instead of an oxazole ring.
Benzisoxazole: Features an isoxazole ring instead of an oxazole ring.
Uniqueness: BENZOXAZOLE, 2,2’-o-PHENYLENEBIS- is unique due to its specific electronic and steric properties, which confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
CAS No. |
2442-21-9 |
|---|---|
Molecular Formula |
C20H12N2O2 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-[2-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C20H12N2O2/c1-2-8-14(20-22-16-10-4-6-12-18(16)24-20)13(7-1)19-21-15-9-3-5-11-17(15)23-19/h1-12H |
InChI Key |
ASDNIIDZSQLDMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)C4=NC5=CC=CC=C5O4 |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)C4=NC5=CC=CC=C5O4 |
Key on ui other cas no. |
2442-21-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


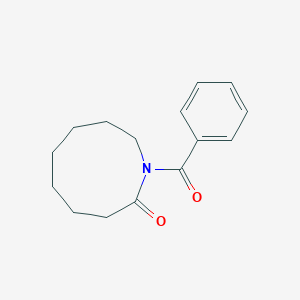
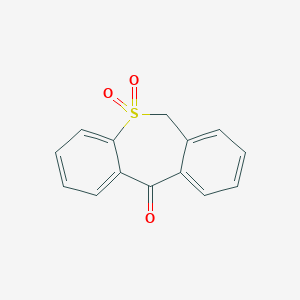
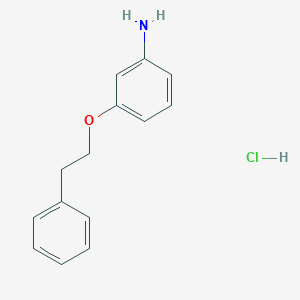
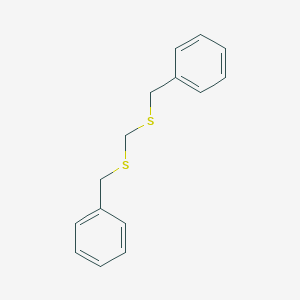

![[Bis(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B188696.png)
![4-[2-(Dimethylamino)propyl]phenol](/img/structure/B188697.png)

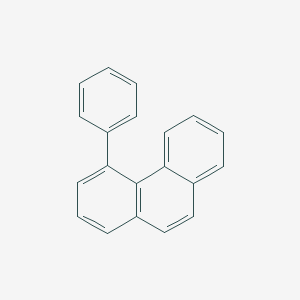
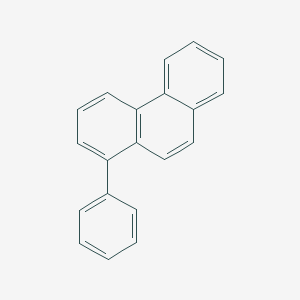
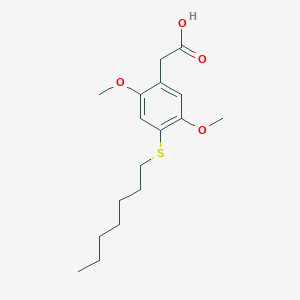

![[4-(Isopropylsulfanyl)phenyl]acetic acid](/img/structure/B188709.png)
